![molecular formula C21H29N3O4S B1226827 1-Amino-8,8-dimethyl-5-morpholin-4-yl-8,9-dihydro-6H-7-oxa-3-thia-4-aza-cyclopenta[a]naphthalene-2-carboxylic acid butyl ester](/img/structure/B1226827.png)
1-Amino-8,8-dimethyl-5-morpholin-4-yl-8,9-dihydro-6H-7-oxa-3-thia-4-aza-cyclopenta[a]naphthalene-2-carboxylic acid butyl ester
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Overview
Description
LSM-17147 is a pyranopyridine.
Scientific Research Applications
Cytotoxic Activity and Synthesis
The compound has been studied for its role in the synthesis of acronycine analogues, which show promise in cytotoxic activities. Bongui et al. (2005) explored the synthesis of benzo[c]pyrano[3,2-h]acridin-7-one and naphtho[1,2-b][1,7] and [1,10]-phenanthrolin-7(14H)-one series, which are related to the chemical structure . These compounds displayed cytotoxic activities against murine leukemia cells in vitro, indicating potential applications in cancer research and therapy (Bongui et al., 2005).
Synthesis and Peptidomimetic Chemistry
In another context, Sladojevich et al. (2007) discussed the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid from dimethoxyacetaldehyde and serine methyl ester. This process is relevant to the compound of interest as it involves morpholine structures, which are crucial in peptidomimetic chemistry and could be applied in the development of novel pharmaceuticals (Sladojevich et al., 2007).
Novel Ring Systems and Pharmaceutical Applications
King and Martin (1991) synthesized novel 2-morpholine carboxylic acid derivatives and further elaborated them into a new ring system, 1-aza-4-oxabicyclo[3.3.1]non-6-one. This study is relevant as it highlights the potential of morpholine and carboxylic acid-based compounds in creating new chemical structures that may have pharmaceutical applications (King & Martin, 1991).
properties
Product Name |
1-Amino-8,8-dimethyl-5-morpholin-4-yl-8,9-dihydro-6H-7-oxa-3-thia-4-aza-cyclopenta[a]naphthalene-2-carboxylic acid butyl ester |
---|---|
Molecular Formula |
C21H29N3O4S |
Molecular Weight |
419.5 g/mol |
IUPAC Name |
butyl 3-amino-12,12-dimethyl-8-morpholin-4-yl-11-oxa-5-thia-7-azatricyclo[7.4.0.02,6]trideca-1(9),2(6),3,7-tetraene-4-carboxylate |
InChI |
InChI=1S/C21H29N3O4S/c1-4-5-8-27-20(25)17-16(22)15-13-11-21(2,3)28-12-14(13)18(23-19(15)29-17)24-6-9-26-10-7-24/h4-12,22H2,1-3H3 |
InChI Key |
RZSOLLZIZJVIMQ-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=C(C2=C(S1)N=C(C3=C2CC(OC3)(C)C)N4CCOCC4)N |
Canonical SMILES |
CCCCOC(=O)C1=C(C2=C(S1)N=C(C3=C2CC(OC3)(C)C)N4CCOCC4)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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